molecular formula C19H24N6O B10996459 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10996459
M. Wt: 352.4 g/mol
InChI Key: VNFQEIZBUHSQHD-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a cyclopenta[c]pyrazole moiety, which adds to its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the benzimidazole and cyclopenta[c]pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include dimethylamine, propylamine, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopenta[c]pyrazole moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-3-ethylurea: Used in the preparation of cabergoline, a dopamine receptor agonist.

    N-[3-(Dimethylamino)propyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Known for its unique structure and potential biological activity.

Uniqueness

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide stands out due to its combination of a benzimidazole core and a cyclopenta[c]pyrazole moiety, which may confer unique biological and chemical properties not found in similar compounds.

Biological Activity

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with notable biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzimidazole moiety linked to a tetrahydrocyclopenta[c]pyrazole ring and a dimethylamino propyl side chain . This unique structure may contribute to its biological activity by enhancing interactions with specific molecular targets.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess significant antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to modulate pathways involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : It shows promise as an anti-inflammatory agent by modulating enzyme activity related to inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of specific pathogens
AnticancerModulates cancer cell proliferation pathways
Anti-inflammatoryInteracts with inflammatory enzymes to reduce inflammation

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It could interact with various receptors that play roles in cell signaling pathways associated with inflammation and tumor growth.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent for androgen receptor-dependent cancers. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. These results highlight its potential as an anti-inflammatory treatment.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H24N6O/c1-24(2)9-4-10-25-12-20-16-11-13(7-8-17(16)25)21-19(26)18-14-5-3-6-15(14)22-23-18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

VNFQEIZBUHSQHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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